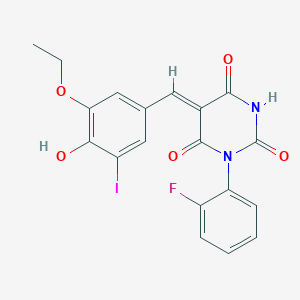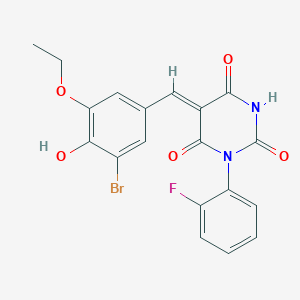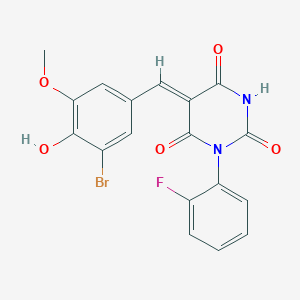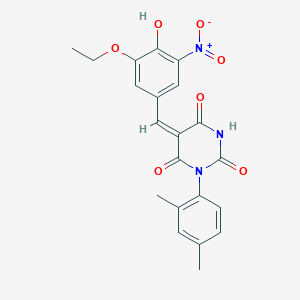![molecular formula C20H17N3O5 B5909554 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909554.png)
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione, also known as MPPF, is a pyrimidine derivative that acts as a selective antagonist for the serotonin 5-HT1A receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, making MPPF a potential target for the treatment of psychiatric disorders.
Mecanismo De Acción
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione acts as a selective antagonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT1A receptor is involved in the regulation of serotonin release, and its activation has been implicated in the pathophysiology of psychiatric disorders. By blocking the 5-HT1A receptor, 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione increases the release of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been shown to increase the release of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been shown to increase the release of dopamine in certain brain regions, suggesting a potential role in the treatment of schizophrenia. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been found to have minimal effects on other neurotransmitter systems, making it a selective tool for studying the role of the 5-HT1A receptor in psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has several advantages as a tool for studying the role of the 5-HT1A receptor in psychiatric disorders. It is a selective antagonist for the 5-HT1A receptor, making it a useful tool for studying the effects of 5-HT1A receptor blockade on behavior and neurotransmitter release. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been shown to have minimal effects on other neurotransmitter systems, reducing the potential for confounding effects in experiments. However, 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has several limitations as well. It has a relatively short half-life in the body, making it difficult to administer in clinical trials. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione and the 5-HT1A receptor. One direction is the development of new compounds that are more selective and have longer half-lives than 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione. Another direction is the use of 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione in combination with other drugs to enhance its efficacy. Finally, there is a need for further research on the role of the 5-HT1A receptor in the regulation of mood and anxiety, as well as its potential role in the treatment of other psychiatric disorders such as schizophrenia.
Métodos De Síntesis
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione can be synthesized through a multistep process starting from 2-nitrobenzaldehyde and 3-phenoxybenzaldehyde. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a vinyl group and the reduction of the nitro group to an amino group. The final step involves the introduction of two methyl groups to the pyrimidine ring.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and clinical trials have been conducted to evaluate its efficacy in humans. 1,3-dimethyl-5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been used as a tool to study the role of the 5-HT1A receptor in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
1,3-dimethyl-5-nitro-6-[(E)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-21-17(18(23(26)27)19(24)22(2)20(21)25)12-11-14-7-6-10-16(13-14)28-15-8-4-3-5-9-15/h3-13H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLITMNSKCYPL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-nitro-6-[(E)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5909484.png)


![1-(2-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5909500.png)
![1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5909503.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5909534.png)
![3-benzyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909570.png)
![5-(2-chlorobenzylidene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909571.png)
![5-[5-chloro-2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909574.png)